Fmoc-beta-phenyl-Phe-OH

Description

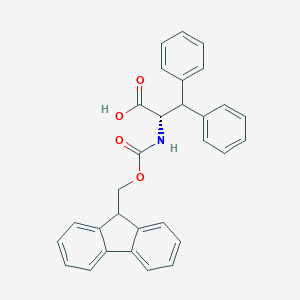

Fmoc-3,3-diphenyl-L-alanine (CAS: 201484-50-6) is a fluorenylmethyloxycarbonyl (Fmoc)-protected aromatic amino acid derivative with a molecular formula of C₃₀H₂₅NO₄ and a molecular weight of 463.53 g/mol . It is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonally removable Fmoc group, which is base-labile. Key properties include:

- Melting Point: 125–129°C

- Density: 1.262 ± 0.06 g/cm³

- Optical Rotation: -12° (c = 1 in chloroform)

- Hazard Classification: Irritant (Xi), environmentally hazardous (N) .

The compound’s rigid diphenylalanine side chain enhances π-π stacking, making it valuable for designing self-assembled nanostructures and hydrogels.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQOTJCVODUQU-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942192 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-beta-phenylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201484-50-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-beta-phenylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-beta -phenyl-Phe-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

3,3-Diphenyl-L-alanine is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Fmoc-Cl (1.2 equivalents) is added dropwise at 0°C, followed by slow addition of N,N-diisopropylethylamine (DIEA, 2.5 equivalents) to maintain a pH of 8–9. The reaction proceeds at room temperature for 6–8 hours, with completion monitored by thin-layer chromatography (TLC).

Key Data:

Purification and Characterization

Crude product is washed with 5% citric acid (to remove DIEA) and saturated NaHCO3 (to eliminate unreacted Fmoc-Cl). Final purification via flash chromatography (SiO2, 3:7 ethyl acetate/hexanes) yields >99% purity by HPLC. Nuclear magnetic resonance (NMR) confirms absence of residual solvents:

-

¹H NMR (400 MHz, DMSO-d6): δ 7.88 (d, J=7.5 Hz, 2H, Fmoc aromatic), 7.42–7.25 (m, 12H, diphenyl and Fmoc), 4.32 (m, 1H, α-CH), 4.22 (t, J=6.5 Hz, 1H, Fmoc CH2).

Solid-Phase Synthesis with In Situ Fmoc Activation

This approach leverages resin-bound 3,3-diphenyl-L-alanine for iterative peptide elongation, though it is adaptable to standalone Fmoc protection.

Resin Functionalization

Wang resin (1.0 mmol/g loading) is pre-swollen in DMF, and 3,3-diphenyl-L-alanine is coupled using N,N'-diisopropylcarbodiimide (DIC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in DMF at 25°C for 2 hours. The Fmoc group is introduced via Fmoc-OSu (1.3 eq) and DIEA (3 eq) in DMF, agitated for 4 hours.

Critical Parameters:

-

Resin Cleavage: 95% TFA/2.5% H2O/2.5% triisopropylsilane (2 × 30 min), yielding Fmoc-3,3-diphenyl-L-alanine with <1% racemization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Fmoc protection, reducing reaction times from hours to minutes.

Optimized Protocol

A mixture of 3,3-diphenyl-L-alanine (1 eq), Fmoc-OSu (1.1 eq), and DIEA (2 eq) in DMF is irradiated at 80°C for 15 minutes under 150 W power.

Advantages:

-

Energy Efficiency: 80% reduction in solvent use compared to classical methods.

Enzymatic Resolution for Enantiopure Product

Racemic 3,3-diphenylalanine is resolved using immobilized penicillin acylase, followed by Fmoc protection of the L-enantiomer.

Biocatalytic Steps

-

Substrate: rac-3,3-diphenylalanine methyl ester (10 mM in phosphate buffer, pH 7.5).

-

Enzyme: E. coli penicillin acylase (50 U/mL), 37°C, 24 hours.

-

Conversion: 48% L-enantiomer (ee >99%), isolated via extraction.

Post-Resolution Fmoc Protection:

The resolved L-enantiomer undergoes Fmoc-Cl coupling as in Section 1.1, achieving 95% yield.

Continuous Flow Synthesis

A microreactor system enhances mixing and heat transfer for large-scale production.

Flow Reactor Setup

-

Reactants: 3,3-Diphenyl-L-alanine (0.1 M) and Fmoc-Cl (0.12 M) in DMF.

-

Flow Rate: 0.5 mL/min, residence time 10 minutes at 50°C.

-

Neutralization: In-line mixer with 5% NaHCO3 to quench excess Fmoc-Cl.

Outcomes:

-

Purity: 98.5% by HPLC without post-reaction purification.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scale Feasibility |

|---|---|---|---|---|

| Classical Solution-Phase | 78–85 | >99 | 6–8 hours | Lab to pilot |

| Solid-Phase | 70–75 | 98 | 6 hours | Small scale |

| Microwave-Assisted | 89–92 | 98.5 | 15 minutes | Lab scale |

| Enzymatic Resolution | 48 (L-isomer) | >99 | 24 hours | Pilot scale |

| Continuous Flow | 90–94 | 98.5 | 10 minutes | Industrial |

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-3,3-diphenyl-L-alanine undergoes various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used.

Major Products

Oxidation: Quinone derivatives.

Reduction: Saturated phenyl derivatives.

Substitution: Halogenated phenyl derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Protective Group

Fmoc-3,3-diphenyl-L-alanine serves as a protective group in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of complex peptides by preventing unwanted side reactions during the synthesis process. The Fmoc group can be easily removed under mild basic conditions, enabling the sequential addition of amino acids to form the desired peptide chains .

Case Study

In a study involving the synthesis of amphiphilic cell-penetrating peptides, Fmoc-3,3-diphenyl-L-alanine was utilized to couple with other amino acids on a resin. The resulting peptides were evaluated for their molecular transporter efficiency, showing significant improvements in cellular uptake of therapeutic agents .

Drug Development

Enhancing Stability and Bioavailability

The compound plays a crucial role in the design of peptide-based drugs. Its incorporation into drug formulations enhances the stability and bioavailability of therapeutic agents, making them more effective in clinical applications .

Case Study

Research has demonstrated that peptides containing Fmoc-3,3-diphenyl-L-alanine exhibit improved pharmacokinetic properties when tested in vitro. For example, studies on drug delivery systems using this compound showed enhanced transport efficiency across cellular membranes, which is critical for developing effective therapies for various diseases .

Bioconjugation

Facilitating Targeted Drug Delivery

Fmoc-3,3-diphenyl-L-alanine is employed for attaching peptides to biomolecules such as antibodies or nanoparticles. This bioconjugation facilitates the development of targeted drug delivery systems that can improve therapeutic outcomes by directing drugs specifically to diseased tissues .

Case Study

In one investigation, Fmoc-3,3-diphenyl-L-alanine was used to create conjugates that enhanced the delivery of siRNA molecules into cancer cells. The study reported a significant increase in cellular uptake compared to controls without the conjugate, illustrating its potential in gene therapy applications .

Analytical Chemistry

Characterization of Peptides and Proteins

The compound is utilized in analytical methods for characterizing peptides and proteins. Its ability to stabilize certain conformations aids researchers in understanding the structure-function relationships of biomolecules .

Case Study

A validation study demonstrated that using Fmoc-3,3-diphenyl-L-alanine in mass spectrometry assays improved the detection sensitivity of specific peptides derived from cancer-relevant proteins. This advancement allows for more accurate biomarker identification and quantification in clinical samples .

Material Science

Development of Novel Materials

Researchers explore Fmoc-3,3-diphenyl-L-alanine in creating materials with specific properties such as improved mechanical strength or biocompatibility for biomedical devices. Its self-assembling properties contribute to forming hydrogels and nanostructures useful in various applications .

Case Study

A study investigating the co-assembly of diphenylalanine and Fmoc-diphenylalanine revealed that varying concentrations could lead to different structural formations within hydrogels. These findings suggest potential applications in tissue engineering and regenerative medicine due to their favorable mechanical properties and biocompatibility .

Summary Table: Applications of Fmoc-3,3-diphenyl-L-alanine

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Protective group in SPPS | Enhanced synthesis efficiency; easy removal under mild conditions |

| Drug Development | Improves stability and bioavailability of peptide-based drugs | Increased pharmacokinetic properties observed in vitro |

| Bioconjugation | Attaches peptides to biomolecules for targeted delivery | Significant increase in cellular uptake of siRNA conjugates |

| Analytical Chemistry | Characterizes peptides/proteins | Improved sensitivity in mass spectrometry assays |

| Material Science | Develops novel materials with specific properties | Co-assembly studies indicate potential for tissue engineering applications |

Mécanisme D'action

The mechanism of action of Fmoc-3,3-diphenyl-L-alanine involves its ability to self-assemble into stable structures. The hydrophobic interactions between the phenyl groups and the hydrogen bonding between the peptide backbones drive this self-assembly. These interactions result in the formation of nanofibers and hydrogels, which can encapsulate drugs or other molecules for targeted delivery.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Fmoc-3-Chloro-L-Phenylalanine (CAS: 198560-44-0)

- Molecular Formula: C₂₄H₂₀ClNO₄

- Molecular Weight : 438.88 g/mol

- Key Differences :

Double-Fluorinated Derivatives (Fmoc-3,4F-Phe and Fmoc-3,5F-Phe)

- Molecular Formulas: Fmoc-3,4F-Phe: C₂₃H₁₇F₂NO₄ Fmoc-3,5F-Phe: C₂₃H₁₇F₂NO₄

- Key Findings :

| Property | Fmoc-Phe | Fmoc-3,4F-Phe | Fmoc-3,5F-Phe |

|---|---|---|---|

| Storage Modulus (G') | 1,600 Pa | 4,800 Pa | >50,000 Pa |

| Swelling Ratio (24h) | 525 | 262 | Stable |

Heterocyclic and Aromatic Variants

Fmoc-3-(2-Pyridyl)-L-Alanine (CAS: 185379-40-2)

- Molecular Formula : C₂₃H₂₀N₂O₄

- Molecular Weight : 388.42 g/mol

- Key Differences: The pyridyl group introduces pH-sensitive fluorescence and metal coordination sites, unlike the non-fluorescent diphenyl variant. Used in environmental sensing probes due to solvatochromic shifts .

Naphthyl-Substituted Derivatives (e.g., Fmoc-3-(1-Naphthyl)-L-Alanine)

Aliphatic and Cyclic Side Chains

Fmoc-β-Cyclopropyl-L-Alanine (CAS: 214750-76-2)

Research Implications

- Structural Effects : Fluorine positioning (3,4 vs. 3,5) drastically alters mechanical properties due to differences in π-π interaction strength and steric effects .

- Functionalization : Heterocyclic groups (e.g., pyridyl) expand utility in sensing, while halogens (Cl, F) tune hydrophobicity and self-assembly kinetics .

- Biomedical Applications: High mechanical strength in Fmoc-3,5F-Phe supports long-term stability in biomedical scaffolds, whereas diphenyl derivatives excel in π-driven nanostructures .

This comparative analysis underscores the importance of side-chain engineering in tailoring Fmoc-protected amino acids for specific scientific and industrial applications.

Activité Biologique

Fmoc-3,3-diphenyl-L-alanine (Fmoc-Dip) is a synthetic amino acid derivative that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, including its role in peptide synthesis, its applications in drug delivery systems, and its potential therapeutic uses.

Chemical Structure and Properties

Fmoc-Dip is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino acid 3,3-diphenyl-L-alanine. This structure enhances its stability and solubility in organic solvents, making it an ideal candidate for peptide synthesis.

Biological Activity

1. Antimicrobial Properties:

Recent studies have indicated that Fmoc-Dip and its derivatives exhibit antimicrobial activity. For instance, Fmoc-FF (a related compound) has shown significant effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism involves disruption of bacterial cell membranes, which is crucial for developing new antimicrobial agents.

2. Peptide Synthesis:

Fmoc-Dip serves as a building block in the synthesis of peptides. It has been employed to create various peptide analogs that demonstrate altered biological activities compared to their parent compounds. For example, incorporating Fmoc-Dip into neurohypophyseal hormone analogs resulted in modified pharmacological profiles, such as enhanced antidiuretic effects while reducing uterotonic activity . This underscores its versatility in tailoring peptide functionalities.

3. Hydrogel Formation:

Fmoc-Dip is also utilized in the formation of hydrogels, which are promising materials for drug delivery and tissue engineering. Research shows that hydrogels formed from Fmoc-FF exhibit mechanical stability and biocompatibility, supporting cell adhesion and proliferation . These properties make them suitable scaffolds for various biomedical applications.

Case Studies

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of Fmoc-Dip derivatives against a panel of pathogens. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as novel antimicrobial agents.

Case Study 2: Peptide Analog Development

In another investigation, Fmoc-Dip was incorporated into peptide sequences to evaluate changes in biological activity. The findings revealed significant alterations in receptor binding affinity and biological efficacy compared to traditional amino acids.

Table 1: Summary of Biological Activities of Fmoc-Dip Derivatives

Q & A

Basic: What are the optimal synthetic conditions for incorporating Fmoc-3,3-diphenyl-L-alanine into solid-phase peptide synthesis (SPPS)?

Answer:

Fmoc-3,3-diphenyl-L-alanine is integrated into SPPS using standard Fmoc chemistry. Key steps include:

- Deprotection : 20% piperidine in DMF (1–2 × 5 min) to remove the Fmoc group .

- Coupling : Activate the amino acid with HBTU/DIPEA in DMF (molar ratio 1:1:2, amino acid/resin/HBTU) for 1–2 hours. Repeat coupling cycles may improve yields for sterically hindered residues .

- Wash cycles : DMF and DCM rinses between steps to remove excess reagents.

This protocol balances steric challenges from the diphenyl groups while maintaining coupling efficiency.

Advanced: How do steric and electronic effects of the diphenyl substituents influence coupling kinetics and peptide chain elongation?

Answer:

The bulky diphenyl groups introduce steric hindrance, slowing coupling kinetics. To mitigate this:

- Extended coupling times : 2–4 hours per residue vs. 30–60 minutes for standard amino acids.

- Double coupling : Perform two sequential couplings with fresh reagents to ensure completion .

- Temperature optimization : Elevated temperatures (40–50°C) can enhance reactivity without racemization .

Electronic effects (e.g., phenyl ring π-π interactions) may also stabilize transition states, but steric factors dominate.

Basic: What purification strategies are effective for peptides containing Fmoc-3,3-diphenyl-L-alanine?

Answer:

- Reverse-phase HPLC (RP-HPLC) : Use a C18 column with gradients of acetonitrile/water (0.1% TFA). The hydrophobic diphenyl groups improve retention, aiding separation .

- Solvent system : DCM:TFE:AcOH (7:2:1) for dissolving crude peptides before HPLC .

- Lyophilization : Post-HPLC freeze-drying ensures stability.

Advanced: How can researchers resolve contradictions in solubility data (e.g., DMF vs. DCM compatibility)?

Answer:

Contradictory solubility reports (e.g., DMF vs. DCM) often arise from varying storage conditions or impurities.

- Pre-synthesis testing : Confirm solubility empirically.

- Storage : Store as a powder at -20°C (3 years) or 4°C (2 years). Solutions in DMF or DCM should be kept at -80°C (6 months) or -20°C (1 month) .

- Sonication : Use ultrasonic baths to dissolve aggregates in DMF for SPPS .

Application-Focused: What role does the diphenyl group play in peptide self-assembly or hydrogel formation?

Answer:

The diphenyl moiety enhances hydrophobicity and π-π stacking, critical for:

- Self-assembly : Stabilizes β-sheet structures in peptides, promoting fibril formation .

- Mechanical properties : Increases hydrogel stiffness and reduces swelling compared to non-aromatic analogs .

- Thermodynamic stability : Phase transitions observed via time-resolved microscopy show diphenyl peptides form denser, irreversible networks .

Analytical Methods: Which spectroscopic techniques confirm structural integrity in diphenylalanine-containing peptides?

Answer:

- NMR : and NMR identify chemical shifts from diphenyl groups (e.g., aromatic protons at 7.2–7.6 ppm) and confirm chirality retention .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight, with fragmentation patterns confirming sequence .

- Circular dichroism (CD) : Detects secondary structure changes induced by diphenyl interactions .

Advanced: How can racemization be minimized during automated synthesis of diphenylalanine-containing peptides?

Answer:

Racemization risks increase with prolonged coupling times. Mitigation strategies include:

- Low-temperature synthesis : Perform couplings at 0–4°C to slow base-catalyzed racemization .

- Mild bases : Use collidine instead of DIPEA for sterically hindered residues .

- Chiral HPLC : Post-synthesis analysis with a chiral column to quantify D/L ratios .

Stability Challenges: What storage conditions optimize long-term stability of Fmoc-3,3-diphenyl-L-alanine?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.